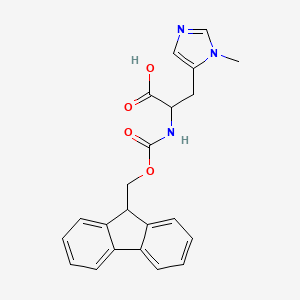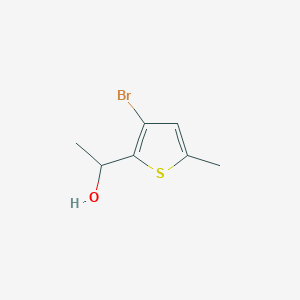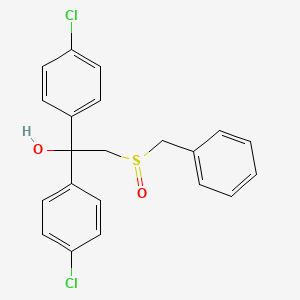![molecular formula C20H19N3O3 B2609050 6-benzyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 332389-26-1](/img/structure/B2609050.png)
6-benzyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives, such as the one you mentioned, are often used in medicinal chemistry due to their wide range of biological activities . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives typically includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The specific substituents on the ring can greatly influence the compound’s properties and biological activity.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can vary widely depending on the specific substituents present on the pyrimidine ring. These reactions often involve the nitrogen atoms in the ring and can include processes like alkylation, acylation, and various types of condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives depend on their specific structure. Factors that can influence these properties include the nature and position of the substituents on the pyrimidine ring .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- The compound is utilized in the synthesis of various polynuclear heterocyclic systems, such as pyrimido[4′,5′:3,4]-pyrrolo[1,2-a]quinoxaline and pyrimido[4′,5′:3,4]pyrrolo[1,2-a]indole derivatives, demonstrating its versatility in creating complex molecular structures (Tsupak & Shevchenko, 2006).
Chemical Transformations
- It serves as a precursor in the formation of antithrombotic pyrido[4,3-d]pyrimidine derivatives, showcasing its potential in developing therapeutics with specific physiological effects (Furrer, Wágner, & Fehlhaber, 1994).
Structural Studies
- The compound has been used to synthesize new derivatives of pyrrolo[2,3-d]pyrimidine, which have been structurally analyzed, contributing to our understanding of molecular configurations in such compounds (Adams, Saçmacı, Üngören, & Akçamur, 2005).
Biological Activity Studies
- Novel pyrrolo[2,3-d]pyrimidine derivatives synthesized from this compound have been evaluated for their anti-inflammatory activities, indicating its significance in medicinal chemistry (Mohamed, Kamel, & Abd El-hameed, 2013).
Catalysis
- It has been employed in the synthesis of complex compounds like nano-Ni-4MSP2, highlighting its role in facilitating novel catalytic processes (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
Fluorescence Studies
- Bisaryl-substituted derivatives of this compound have been synthesized, displaying significant fluorescence, which could have implications in developing optical materials and sensors (Lauer, Drekener, Correia, & Gehlen, 2014).
Mecanismo De Acción
Indole Derivatives
The compound is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Pyrimidine Derivatives
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Pharmacokinetics
The degree of lipophilicity of a drug, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
Biochemical Pathways
Some compounds similar to this one have been found to induce canonical Wnt signaling events and act as suppressors of inflammation in surface TLR-engaged primary human monocytes .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-benzyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cAMP-phosphodiesterase in platelets, support adenosine inhibition of thrombocytopenia, and enhance the biosynthesis of PGI2 . These interactions suggest that 6-benzyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can modulate various biochemical pathways, making it a potential therapeutic agent for conditions such as pulmonary hypertension and thrombocytopenia .
Cellular Effects
The effects of 6-benzyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the NF-kB inflammatory pathway, which is crucial in regulating immune responses and inflammation . Additionally, this compound has shown neuroprotective and anti-inflammatory properties in human microglia and neuronal cell models .
Molecular Mechanism
At the molecular level, 6-benzyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit ER stress and apoptosis by interacting with key proteins such as ATF4 and NF-kB . These interactions highlight the compound’s potential in modulating cellular stress responses and apoptosis pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-benzyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its neuroprotective and anti-inflammatory properties over extended periods in in vitro models
Dosage Effects in Animal Models
The effects of 6-benzyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as neuroprotection and anti-inflammation . At higher doses, it may cause toxic or adverse effects. For instance, high doses of similar pyrimidine derivatives have been associated with vasodilation and other side effects . Therefore, careful dosage optimization is essential for its potential therapeutic applications.
Metabolic Pathways
6-benzyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in nucleotide synthesis . This interaction suggests that the compound can influence nucleotide metabolism and other related pathways.
Transport and Distribution
The transport and distribution of 6-benzyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 6-benzyl-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been shown to localize in the endoplasmic reticulum, where it modulates ER stress responses . This localization is essential for its role in regulating cellular stress and apoptosis pathways.
Propiedades
IUPAC Name |
6-benzyl-4-(4-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-15-9-7-14(8-10-15)18-17-16(21-20(25)22-18)12-23(19(17)24)11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFOKFNQFQXPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CC=C4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2608968.png)
![7-(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608969.png)
![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608972.png)
![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2608974.png)


![5-chloro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2608981.png)




![2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2608988.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2608989.png)

